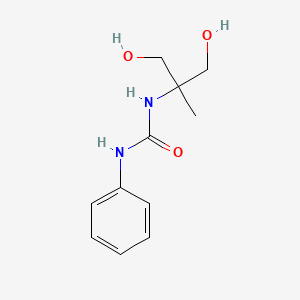

3-(1,3-Dihydroxy-2-methylpropan-2-yl)-1-phenylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1,3-Dihydroxy-2-methylpropan-2-yl)-1-phenylurea is a chemical compound with the molecular formula C11H16N2O3 It is characterized by the presence of a phenylurea group attached to a 1,3-dihydroxy-2-methylpropan-2-yl moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dihydroxy-2-methylpropan-2-yl)-1-phenylurea typically involves the reaction of phenyl isocyanate with 1,3-dihydroxy-2-methylpropan-2-amine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of automated systems for precise control of reaction parameters and efficient handling of raw materials and products.

Analyse Des Réactions Chimiques

Types of Reactions

3-(1,3-Dihydroxy-2-methylpropan-2-yl)-1-phenylurea can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The phenylurea group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. It acts as a reagent in various organic reactions, facilitating the formation of derivatives that may possess unique properties or activities.

Biology

Research has indicated potential biological activities of 3-(1,3-dihydroxy-2-methylpropan-2-yl)-1-phenylurea, particularly in antimicrobial and anticancer properties. Studies have explored its efficacy against specific bacterial strains and cancer cell lines, suggesting mechanisms of action that involve enzyme inhibition or receptor modulation.

Medicine

The compound is being investigated for its therapeutic applications. Preliminary studies suggest it may serve as a lead compound for drug discovery, particularly in developing new treatments for diseases where current therapies are inadequate. Its structural features may allow it to interact with biological targets effectively.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and as an intermediate in synthesizing other valuable compounds. Its unique properties make it suitable for various formulations in chemical manufacturing processes.

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The compound's mechanism involved disrupting bacterial cell wall synthesis.

Case Study 2: Anticancer Properties

In vitro studies on cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis. The research suggested that it may target specific signaling pathways involved in cell growth regulation.

Mécanisme D'action

The mechanism of action of 3-(1,3-Dihydroxy-2-methylpropan-2-yl)-1-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(1,3-Dihydroxy-2-methylpropan-2-yl)formamide

- 2-Acrylamido-2-hydroxymethyl-1,3-propanediol

- 4-Hydroxy-2-quinolones

Uniqueness

3-(1,3-Dihydroxy-2-methylpropan-2-yl)-1-phenylurea is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Activité Biologique

3-(1,3-Dihydroxy-2-methylpropan-2-yl)-1-phenylurea, commonly referred to as a phenylurea derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure consists of a phenyl group attached to a urea moiety, with a dihydroxy substituent on the side chain. The presence of hydroxyl groups often enhances solubility and bioactivity.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Urease Inhibition : Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Inhibition of urease can be beneficial in treating conditions related to urea metabolism. Studies have shown that phenylurea derivatives can act as effective urease inhibitors, potentially offering therapeutic benefits in conditions such as urinary tract infections and kidney stones .

- Complement Inhibition : Some derivatives of phenylurea have been identified as potent complement inhibitors. These compounds can modulate immune responses by inhibiting specific pathways within the complement system, which may have implications for autoimmune diseases .

Urease Inhibition Studies

A series of studies have evaluated the urease inhibitory activity of phenylurea derivatives. The following table summarizes key findings related to their IC50 values (the concentration required to inhibit 50% of the enzyme activity):

These results indicate that certain phenylurea derivatives exhibit stronger urease inhibition compared to the standard drug thiourea.

Complement Activity Studies

In another study focusing on complement inhibition, a series of structural modifications were made to phenylurea derivatives, leading to the identification of compounds with IC50 values as low as 13 nM for complement C9 inhibition . This highlights the potential for these compounds in therapeutic applications targeting immune modulation.

Case Studies

Several case studies have illustrated the therapeutic potential of phenylurea derivatives:

- Urease Inhibition in Animal Models : Experimental models demonstrated that administration of urease inhibitors significantly reduced urinary stone formation in rats, suggesting a promising application for preventing kidney stones through dietary supplementation with these compounds.

- Autoimmune Disease Models : In murine models of autoimmune diseases, phenylurea derivatives showed a reduction in disease severity and inflammation markers when administered as complement inhibitors, indicating their potential role in managing autoimmune conditions.

Propriétés

IUPAC Name |

1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-11(7-14,8-15)13-10(16)12-9-5-3-2-4-6-9/h2-6,14-15H,7-8H2,1H3,(H2,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGYHTMGWVQQIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(CO)NC(=O)NC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.